Methyl (2-cyano-5-fluorophenyl)carbamate

Description

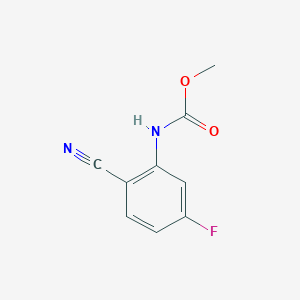

Methyl (2-cyano-5-fluorophenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with a cyano group (-CN) at the 2-position and a fluorine atom (-F) at the 5-position. The carbamate functional group (-O(CO)NH-) is esterified with a methyl group, contributing to its structural and electronic properties.

Properties

Molecular Formula |

C9H7FN2O2 |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

methyl N-(2-cyano-5-fluorophenyl)carbamate |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)12-8-4-7(10)3-2-6(8)5-11/h2-4H,1H3,(H,12,13) |

InChI Key |

ZXYVJVWSOZXDMY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=C(C=CC(=C1)F)C#N |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Reaction of Amino Precursors with Carbamoylating Agents

One established approach involves the reaction of 2-cyano-5-fluoroaniline derivatives with methyl chloroformate or similar carbamoylating reagents to afford the corresponding methyl carbamate. This method is classical and widely used for carbamate synthesis.

- The amino group on the 2-cyano-5-fluorophenyl ring reacts with methyl chloroformate under controlled base conditions.

- Bases such as sodium hydroxide or phosphate buffers are employed to neutralize the generated hydrochloric acid and drive the reaction to completion.

- Organic solvents like tetrahydrofuran or halogenated hydrocarbons facilitate the reaction medium.

Use of Acid Salt Intermediates to Improve Purity and Yield

According to patent US20050288343A1, an improved process involves isolating acid salts of intermediate compounds before final conversion to the carbamate. This approach offers enhanced purity and yield profiles.

- The intermediate acid salt of the compound is prepared using organic or inorganic acids such as hydrochloric acid or phosphoric acid.

- Treatment of the acid salt with a strong base (e.g., 10N sodium hydroxide) at a pH ≥14 in the presence of water and organic solvents like tetrahydrofuran yields the free amine intermediate.

- Subsequent neutralization and acidification steps, preferably with phosphoric acid, promote crystallization of the final carbamate compound with minimal impurities, particularly ethyl ester by-products.

- The reaction temperature is maintained between 30°C and 60°C to optimize conversion.

This process is summarized in Table 1 below:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of acid salt | Organic/inorganic acid (HCl, H3PO4) | Acid salt intermediate formed |

| Base treatment | 10N NaOH, pH ≥14, 30–60°C, THF + water | Free amine intermediate obtained |

| Neutralization and acidification | Phosphoric acid, dilution with ethanol and water | Crystallization of carbamate |

Rhodium-Catalyzed Carbamate Transfer Reactions (Advanced Methodology)

Recent research (Zhong et al., 2022) describes a rhodium-catalyzed transfer of carbamate groups to aromatic sulfoxides and sulfides, which can be adapted for carbamate synthesis on substituted aryl groups.

- The method uses Rhodium(II) catalysts such as Rh2(esp)2 in toluene solvent at mild temperatures (~30°C).

- Carbamate transfer reagents like prop-2-yn-1-yl carbamate are employed, with oxidants such as PhI(OAc)2 facilitating the reaction.

- The reaction proceeds with good to excellent yields (up to 85%) and tolerates various electron-donating and electron-withdrawing substituents on the aromatic ring, including halogens and cyano groups.

- This catalytic method offers a modern and efficient route to synthesize aryl carbamates with high selectivity.

Detailed Research Findings and Analytical Data

Yield and Purity Optimization

- The use of phosphoric acid in the acidification step significantly reduces ethyl ester impurities compared to other acids, enhancing the purity of this compound.

- Base concentration (10N NaOH) and pH control are critical for efficient conversion of acid salts to free amines.

- Reaction temperature control (30–60°C) balances reaction rate and side-product formation.

Solvent Effects

- Organic solvents such as tetrahydrofuran and ethanol mixtures are preferred for phase separation and crystallization.

- Halogenated hydrocarbons are sometimes used in related carbamate syntheses for solubility and reaction efficiency.

Catalyst and Reaction Conditions for Rhodium-Catalyzed Synthesis

- Catalyst loading of 2 mol% Rh2(esp)2 was found optimal.

- Reaction time of 16 hours at 30°C provided high yields.

- Increasing equivalents of carbamate and oxidant improved conversion.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Amino precursor + methyl chloroformate | Base (NaOH, phosphate buffer), THF, 30–60°C | Straightforward, well-established | Requires handling of toxic reagents |

| Acid salt intermediate route | Organic/inorganic acid, 10N NaOH, phosphoric acid | High purity, improved yield | Multi-step, requires pH control |

| Rhodium-catalyzed carbamate transfer | Rh2(esp)2 catalyst, PhI(OAc)2 oxidant, toluene | High selectivity, mild conditions | Requires expensive catalyst |

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-cyano-5-fluorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Methyl N-(2-cyano-5-fluorophenyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(2-cyano-5-fluorophenyl)carbamate involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites in biological molecules, while the fluorophenyl group can enhance the compound’s binding affinity to certain receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Methyl (3-hydroxyphenyl)-carbamate

- Molecular Formula: C₈H₇NO₃ (CAS: 13683-89-1) .

- Substituents : A hydroxyl (-OH) group at the 3-position of the phenyl ring.

- Safety profiles: Methyl (3-hydroxyphenyl)-carbamate requires stringent respiratory and skin protection due to particulate hazards , whereas the fluorine and cyano substituents in the target compound may alter toxicity pathways.

Ethiofencarb and Dioxacarb (Agrochemical Carbamates)

- Use: Insecticide with systemic action.

- Use: Carbamate insecticide with contact toxicity.

- Key Differences: Methyl (2-cyano-5-fluorophenyl)carbamate lacks the thioether (ethiofencarb) or dioxolane (dioxacarb) moieties, which are critical for insecticidal activity in these analogs.

Fentanyl Methyl Carbamate (Pharmaceutical Analogue)

4-Chloro-2-aminocarbonylphenyl Alkyl Carbamates

- Examples : Compounds 4a–i, 5a–i, and 6a–i from Ferriz et al. .

- Structure : Chlorinated phenyl rings with alkyl carbamate chains.

- Key Differences: Lipophilicity: The log k values (determined via HPLC) for these compounds range widely, influenced by alkyl chain length and chloro-substituents. This compound’s -CN/-F groups likely yield intermediate lipophilicity compared to chloro analogs .

Comparative Data Table

| Compound Name | Molecular Formula | Substituents | Lipophilicity (log k) | Primary Use |

|---|---|---|---|---|

| This compound | C₉H₇FN₂O₂ | 2-CN, 5-F | Inferred intermediate | Not specified |

| Methyl (3-hydroxyphenyl)-carbamate | C₈H₇NO₃ | 3-OH | Not reported | Laboratory chemical |

| Ethiofencarb | C₁₁H₁₅NO₂S | 2-(ethylthio)methyl | High | Insecticide |

| Dioxacarb | C₁₀H₁₁NO₄ | 2-dioxolane | Moderate | Insecticide |

| Fentanyl Methyl Carbamate | C₂₁H₂₆N₂O₂ | Piperidine-phenethyl | High | Pharmaceutical research |

Research Findings and Implications

- Lipophilicity and Bioavailability: The -CN and -F groups in this compound may balance solubility and membrane permeability, making it suitable for drug design .

- Safety and Handling : Unlike Methyl (3-hydroxyphenyl)-carbamate, which requires particulate filters and barrier creams , the target compound’s hazards are undefined but likely demand similar precautions due to carbamate toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.